3-Methylnaphthalene-1-carbonyl chloride
Description
Context of Acyl Halides as Reactive Intermediates in Organic Synthesis
Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by the replacement of a hydroxyl group with a halide. wikipedia.org In organic chemistry, this term most commonly refers to derivatives of carboxylic acids, featuring a functional group with the structure -C(=O)X, where CO is a carbonyl group and X is a halogen. wikipedia.org Acyl chlorides are the most frequently utilized among the acyl halides. wikipedia.org
The high reactivity of acyl halides makes them valuable as intermediates in organic synthesis. teachy.aiteachy.app This reactivity stems from the presence of the carbonyl group and the adjacent halogen atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. teachy.ai Consequently, acyl halides can be readily converted into other carboxylic acid derivatives such as esters, amides, and anhydrides. libretexts.orglibretexts.org They are also employed in Friedel-Crafts acylation reactions to introduce acyl groups to aromatic rings, forming aromatic ketones. teachy.ai The reaction of acyl chlorides with water results in hydrolysis to the corresponding carboxylic acid. libretexts.orglibretexts.org Due to their reactivity, they are important building blocks in the synthesis of pharmaceuticals, dyes, and advanced materials. teachy.ai
| Reaction Type | Reactant | Product |
| Hydrolysis | Water | Carboxylic Acid |
| Alcoholysis | Alcohol | Ester |
| Aminolysis | Ammonia (B1221849)/Amine | Amide |
| Reaction with Carboxylate | Carboxylic Acid | Acid Anhydride |
| Friedel-Crafts Acylation | Aromatic Ring | Aromatic Ketone |
| Reduction | LiAlH4 | Primary Alcohol |
| Reaction with Grignard Reagents | Grignard Reagent | Tertiary Alcohol |
| Reaction with Gilman Reagents | Lithium Diorganocopper | Ketone |
Significance of Naphthalene (B1677914) Core Structures in Advanced Organic Materials and Bioactive Scaffolds
The naphthalene core, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a fundamental structural motif in the development of advanced organic materials and bioactive compounds. ijpsjournal.com Its planar structure, consisting of two fused benzene (B151609) rings, provides a rigid and electronically versatile scaffold. ijpsjournal.com
In the realm of advanced organic materials, naphthalene derivatives have shown promise as building blocks for organic solid-state laser dyes. The introduction of a naphthalene unit can shift emission colors and enhance photo- and thermal-stabilities compared to their phenylene counterparts. rsc.org Furthermore, naphthalene diimide cores have been incorporated into metal-organic frameworks (MOFs) that exhibit high stability and redox activity, making them suitable as cathode materials for aqueous zinc-ion batteries. researchgate.net
From a medicinal chemistry perspective, the naphthalene nucleus is present in a wide array of bioactive molecules with diverse therapeutic applications. ijpsjournal.com Many naphthalene-based compounds have received FDA approval and are used as therapeutics. ijpsjournal.com The scaffold is found in anticancer agents, antimicrobial compounds, and drugs targeting cardiovascular and neurological disorders. ijpsjournal.com For instance, some aminonaphthalenes have demonstrated carcinogenic and mutagenic properties, which is a consideration in drug design. nih.gov The versatility of the naphthalene core allows for the synthesis of derivatives with a broad spectrum of biological activities, including anti-inflammatory, antitubercular, and antiviral properties. ijpsjournal.com
| Application Area | Example of Naphthalene-Based Compound/Material | Significance |
| Advanced Materials | Organic solid-state laser dyes | Enhanced stability and tunable emission colors. rsc.org |
| Advanced Materials | Metal-Organic Frameworks (MOFs) | High stability and redox-activity for battery applications. researchgate.net |
| Bioactive Scaffolds | Anticancer agents | Serves as a core structure for cytotoxic compounds. ijpsjournal.com |
| Bioactive Scaffolds | Antimicrobial agents | Forms the basis for compounds active against bacteria, fungi, and viruses. ijpsjournal.com |
| Bioactive Scaffolds | Various therapeutics | Found in drugs for a range of conditions including inflammation and cardiovascular disorders. ijpsjournal.com |
Positioning of 3-Methylnaphthalene-1-carbonyl Chloride as a Key Electrophilic Building Block
This compound is positioned as a key electrophilic building block in organic synthesis due to the combined reactivity of its acyl chloride functional group and the specific substitution pattern on the naphthalene core. The acyl chloride group, as previously discussed, is an excellent electrophile, readily undergoing nucleophilic acyl substitution reactions. teachy.ai This allows for the facile introduction of the 3-methylnaphthalene-1-carbonyl moiety into a wide range of molecules.
The presence of the carbonyl group at the C1 position of the naphthalene ring can influence the regioselectivity of further chemical transformations. researchgate.net The methyl group at the C-3 position is an activating group that can direct incoming electrophiles. The interplay between the directing effects of the carbonyl and methyl groups, along with the inherent reactivity of the naphthalene ring system, makes this molecule a versatile intermediate for the synthesis of more complex, polyfunctionalized naphthalene derivatives. These derivatives are of interest in the development of novel materials and potential bioactive compounds, leveraging the established importance of the naphthalene scaffold. ijpsjournal.comrsc.org
Structure
3D Structure
Properties
CAS No. |
263567-40-4 |
|---|---|
Molecular Formula |
C12H9ClO |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-methylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3 |
InChI Key |
ILHZEMPHLTWFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C(=O)Cl |
Origin of Product |
United States |
Mechanistic Investigations of 3 Methylnaphthalene 1 Carbonyl Chloride Reactions
Nucleophilic Acyl Substitution Pathways of Acyl Chlorides
Nucleophilic acyl substitution is the cornerstone of acyl chloride chemistry. fiveable.meyoutube.com Unlike the SN2 reactions of alkyl halides, which involve a single concerted step, or SN1 reactions that proceed via a carbocation, nucleophilic acyl substitution typically follows a multi-step pathway. libretexts.orgpressbooks.pub The general sequence involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. pressbooks.pubmasterorganicchemistry.com However, the precise nature of this process—whether it involves a discrete intermediate or is a concerted step—can be influenced by several factors. wikipedia.orgresearchgate.net The primary reaction pathways include the addition-elimination mechanism, concerted SN2-like mechanisms, and, under specific conditions, SN1-like solvolysis. wikipedia.orgresearchgate.net
The most commonly cited pathway for nucleophilic acyl substitution is the addition-elimination mechanism. fiveable.mefiveable.me This two-step process begins with the nucleophilic attack on the electrophilic carbonyl carbon. fiveable.me This initial addition step breaks the C=O pi bond, and the electrons move to the oxygen atom, resulting in the formation of a transient, sp³-hybridized tetrahedral intermediate. fiveable.mewikipedia.org
This intermediate is typically unstable and short-lived. rsc.org Its fate is to collapse by reforming the carbon-oxygen double bond, which concurrently ejects the best leaving group. In the case of 3-Methylnaphthalene-1-carbonyl chloride, the chloride ion is an excellent leaving group, which drives the reaction forward. fiveable.me The stability of the tetrahedral intermediate can be influenced by the steric and electronic properties of the acyl group. The bulky 3-methylnaphthalene group may introduce steric hindrance that could affect the rate of nucleophilic attack. While the formation of tetrahedral intermediates in reactions of acyl chlorides with simple alcohols has been a subject of some debate, recent studies using advanced mass spectrometry techniques have provided direct evidence for their existence in specific systems, such as the ethanolysis of acetyl chloride. rsc.orgnih.gov
The general steps of the addition-elimination mechanism are:
Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. wikipedia.org
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. wikipedia.orgmasterorganicchemistry.com
While the addition-elimination mechanism involving a discrete tetrahedral intermediate is widely accepted, some kinetic and computational studies suggest that a concerted SN2-like mechanism can also operate, particularly for certain substrates and reaction conditions. researchgate.netrsc.org In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously, passing through a single transition state without forming a stable intermediate. quora.commasterorganicchemistry.com
For acyl chlorides, this SN2-like pathway involves the nucleophile attacking the carbonyl carbon while the chloride ion departs in a single, coordinated step. researchgate.net Density functional theory (DFT) calculations on the hydrolysis of simple acyl chlorides like acetyl chloride have shown that the reaction can proceed via a concerted SN2 mechanism with a distorted tetrahedral transition state. researchgate.net The structure of this transition state can vary, being "tighter" (more associative) for substrates with electron-withdrawing groups and in aprotic solvents, and "looser" (more dissociative, with more cationic character) for substrates with electron-donating groups and in protic solvents. researchgate.net The 3-methylnaphthalene group's electronic properties would influence the character of this transition state.
Under certain conditions, particularly in highly polar, protic solvents and in the absence of a strong nucleophile, acyl chlorides can undergo solvolysis through an SN1-like mechanism. wikipedia.orglibretexts.org This pathway is less common for acyl chlorides compared to tertiary alkyl halides but becomes plausible when the formation of the resulting acylium ion is sufficiently stabilized. youtube.comyoutube.com
The mechanism involves two key steps:
Ionization: The C-Cl bond breaks heterolytically in a slow, rate-determining step to form a chloride ion and a resonance-stabilized acylium ion. masterorganicchemistry.com The use of a polar protic solvent is crucial as it can solvate and stabilize both the forming acylium cation and the chloride anion, thus lowering the activation energy for this step. libretexts.orgkhanacademy.org
Nucleophilic Attack: The solvent molecule, acting as a weak nucleophile, rapidly attacks the electrophilic acylium ion. youtube.comyoutube.com A final deprotonation step, if the nucleophile was neutral (like water or an alcohol), yields the final product. youtube.com
For this compound, the formation of the 1-(3-methylnaphthalene)acylium ion would be a key intermediate in this pathway. The stability of this ion, influenced by the resonance delocalization across the naphthalene (B1677914) ring system, would be a determining factor in the feasibility of an SN1-like mechanism.
Table 1: Comparison of Nucleophilic Acyl Substitution Pathways
| Feature | Addition-Elimination | S_N2-like Concerted | S_N1-like Solvolysis |
| Number of Steps | Two steps wikipedia.org | One step quora.com | Two steps youtube.com |
| Intermediate | Tetrahedral alkoxide fiveable.me | None (Transition state only) researchgate.net | Acylium ion masterorganicchemistry.com |
| Rate Determining Step | Usually nucleophilic addition fiveable.mepressbooks.pub | Concerted bond formation/breaking researchgate.net | Formation of the acylium ion youtube.com |
| Role of Nucleophile | Participates in the rate-determining step youtube.com | Participates in the rate-determining step masterorganicchemistry.com | Does not participate in the rate-determining step libretexts.org |
| Common Conditions | Most general conditions, strong or weak nucleophiles chadsprep.com | Debated, may occur with specific substrates researchgate.netrsc.org | Highly polar, protic solvents; weak nucleophiles wikipedia.orglibretexts.org |
Role of Catalysis in Acyl Chloride Reactivity
The reactivity of acyl chlorides like this compound can be significantly enhanced and controlled through the use of catalysts. wikipedia.org Catalysts can operate through different mechanisms, primarily nucleophilic catalysis and Lewis acid catalysis, to activate the acyl chloride towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
Certain nucleophilic species can act as catalysts in acylation reactions. wikipedia.org Common examples include tertiary amines like pyridine (B92270) and amides like N,N-Dimethylformamide (DMF). wikipedia.orgstackexchange.com These catalysts function by reacting with the acyl chloride to form a highly reactive intermediate, which is then more susceptible to attack by the primary nucleophile (e.g., an alcohol or another amine). reddit.com
The mechanism for pyridine catalysis involves:
Pyridine attacks the acyl chloride to form a highly electrophilic N-acylpyridinium salt intermediate, displacing the chloride ion. researchgate.netchemtube3d.com
This N-acylpyridinium ion is significantly more reactive than the original acyl chloride because the pyridinium (B92312) group is a much better leaving group than chloride. reddit.com
The primary nucleophile (e.g., an alcohol) then attacks the N-acylpyridinium salt.
This attack leads to the formation of the final product (e.g., an ester) and regenerates the pyridine catalyst. stackexchange.com
DMF is also known to catalyze reactions of acyl chlorides, particularly their formation from carboxylic acids using reagents like oxalyl chloride or thionyl chloride, by forming a Vilsmeier reagent, which is a highly reactive iminium species. wikipedia.org
Lewis acids are powerful catalysts for electrophilic substitution reactions involving acyl chlorides, most notably in Friedel-Crafts acylation. masterorganicchemistry.com In these reactions, a Lewis acid such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) is used to increase the electrophilicity of the acyl chloride. masterorganicchemistry.comsciencemadness.org
The mechanism of Lewis acid catalysis in a Friedel-Crafts acylation involves the following steps:
The Lewis acid coordinates to the chlorine atom of the acyl chloride. masterorganicchemistry.com
This coordination polarizes the C-Cl bond, making the chlorine a much better leaving group. This can lead to the formation of a discrete, resonance-stabilized acylium ion. masterorganicchemistry.com
The highly electrophilic acylium ion (or the Lewis acid-acyl chloride complex) is then attacked by an aromatic ring (the nucleophile in this case), leading to the formation of a new C-C bond and a ketone product after deprotonation. masterorganicchemistry.com
When using this compound in a Friedel-Crafts reaction, a stoichiometric amount of the Lewis acid catalyst is often required because the catalyst can form a complex with the ketone product. sciencemadness.org The choice of Lewis acid can depend on the reactivity of the substrates involved. sciencemadness.org
Stereochemical Aspects of Nucleophilic Attack on Carbonyl Centers
The approach of a nucleophile to the carbonyl carbon of this compound is a highly stereoselective process. The geometry of the resulting tetrahedral intermediate is dictated by the asymmetric environment created by the substituted naphthalene ring. During this nucleophilic addition, the hybridization of the carbonyl carbon shifts from sp² to sp³, creating a new stereocenter if the starting material is asymmetric. libretexts.orgmasterorganicchemistry.com
Felkin-Anh Models and Considerations for Chiral Naphthalene Derivatives
The Felkin-Anh model is a widely accepted framework for predicting the stereochemical outcome of nucleophilic attack on carbonyl compounds adjacent to a chiral center. wikipedia.orgyoutube.com It posits that the largest substituent on the adjacent chiral carbon orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the least hindered face, typically following the Bürgi-Dunitz trajectory, which is an angle of approximately 107 degrees relative to the C=O bond. masterorganicchemistry.comyoutube.com
In the context of this compound, while the carbon atom alpha to the carbonyl is not a traditional stereocenter, the bulky and planar 3-methylnaphthalene group itself acts as a significant chiral auxiliary. The principles of the Felkin-Anh model can be applied by considering the groups attached to the carbonyl: the chlorine atom, the carbonyl oxygen, and the large, sterically demanding 3-methylnaphthalene moiety.
The most stable conformation would place the large naphthalene ring anti-periplanar to the incoming nucleophile. The model predicts that the nucleophile will preferentially attack from the side of the smallest substituent. wikipedia.orglibretexts.org In cases where an electronegative group is present on the adjacent center, a polar variant of the Felkin-Anh model is applied, which considers the stabilization of the transition state through orbital interactions. wikipedia.org For naphthalene derivatives, the electron-rich aromatic system can influence the transition state energy, further guiding the stereochemical course of the reaction.
Influence of Steric and Electronic Effects on Reaction Trajectories
The trajectory of a nucleophile attacking the carbonyl center is a delicate balance of steric and electronic influences.
Electronic Effects: The carbonyl carbon is electron-deficient (electrophilic) due to the polarization of the C=O bond and the inductive effect of the chlorine atom. masterorganicchemistry.comox.ac.uk The naphthalene ring, being an electron-rich aromatic system, can electronically influence the reactivity of the adjacent carbonyl group. There can be favorable orbital overlap between the incoming nucleophile's HOMO and the C-O π* LUMO. libretexts.org Computational studies have shown that the nucleophile does not approach perpendicularly but at a specific angle (the Bürgi-Dunitz angle) that maximizes this orbital interaction while minimizing steric repulsion. academie-sciences.fr The electronic properties of the naphthalene system can stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby influencing the activation energy of the reaction.
Table 1: Factors Influencing Nucleophilic Attack on this compound
| Factor | Description | Predicted Outcome |
| Felkin-Anh Model | The large naphthalene group orients itself to minimize steric interactions with the incoming nucleophile. wikipedia.orgyoutube.com | Nucleophilic attack occurs from the least sterically hindered face, opposite the bulky part of the naphthalene ring. |
| Steric Hindrance | The peri-hydrogen (H-8) on the naphthalene ring provides a significant steric barrier on one face of the carbonyl. stackexchange.com | The reaction pathway that avoids interaction with the peri-hydrogen is strongly favored. |
| Bürgi-Dunitz Trajectory | Nucleophiles approach the carbonyl carbon at an optimal angle of ~107° to maximize orbital overlap and minimize energy. masterorganicchemistry.comlibretexts.org | The specific angle of attack, combined with steric factors, determines the precise path of the nucleophile. |
| Electronic Effects | The electron-rich naphthalene ring can stabilize the transition state. The carbonyl carbon is highly electrophilic. masterorganicchemistry.comox.ac.uk | The reaction is facilitated, and the stereochemical outcome is influenced by orbital interactions. |
Electrophilic Aromatic Substitution Mechanisms in Naphthalene Acylations
The synthesis of this compound and related acylated naphthalenes often involves electrophilic aromatic substitution, specifically Friedel-Crafts acylation. The mechanism of these reactions, particularly the factors controlling regioselectivity, is critical to understanding the formation of specific isomers.
Regioselectivity and Isomer Formation in Methylnaphthalene Acylations
Electrophilic attack on the naphthalene ring system is generally favored at the α-position (C1) over the β-position (C2). pearson.compearson.com This preference is due to the greater resonance stabilization of the carbocation intermediate (arenium ion) formed during α-attack. The intermediate for α-substitution has two resonance structures that preserve the aromaticity of the second ring, whereas the intermediate for β-substitution has only one such structure. stackexchange.comonlineorganicchemistrytutor.com
When an activating group, such as a methyl group, is present on the naphthalene ring, it further influences the position of the incoming electrophile. In the case of acylating 2-methylnaphthalene (B46627), the methyl group directs incoming electrophiles to the ortho and para positions. The primary sites for acylation are C1, C6, and C8. The distribution of the resulting isomers depends on the reaction conditions and the acylating agent. researchgate.net Studies on the acylation of 2-methylnaphthalene have shown that the major product can be controlled by the choice of catalyst and solvent. For example, the acylation with propionyl chloride using AlCl₃ as a catalyst can yield 2-methyl-6-propionylnaphthalene in high yield. researchgate.net
Table 2: Regioselectivity in the Acylation of 2-Methylnaphthalene
| Reagents | Catalyst | Major Product(s) | Reference |
| Butyric anhydride | H-beta zeolite | 2-Methyl-6-butyrylnaphthalene | |
| Propionyl chloride | AlCl₃ | 2-Methyl-6-propionylnaphthalene | researchgate.net |
| Acetic anhydride | AlCl₃ | Mixture including 2-methyl-6-acetylnaphthalene | researchgate.net |
Kinetic vs. Thermodynamic Control in Friedel-Crafts Reactions involving Naphthalene
The concept of kinetic versus thermodynamic control is crucial for understanding isomer distribution in naphthalene substitutions. jackwestin.comwikipedia.org A reaction is under kinetic control when the product ratio is determined by the rates of formation, favoring the product with the lowest activation energy. libretexts.org A reaction is under thermodynamic control when it is reversible, allowing an equilibrium to be established, which favors the most stable product. wikipedia.orglibretexts.org
The sulfonation of naphthalene is the classic example illustrating this principle. thecatalyst.org
Kinetic Control: At lower temperatures (e.g., 80°C), sulfonation predominantly yields naphthalene-1-sulfonic acid. This is the kinetic product because the activation energy for the formation of the α-substituted intermediate is lower. stackexchange.comthecatalyst.org
Thermodynamic Control: At higher temperatures (e.g., 160°C), the reaction becomes reversible. The initially formed 1-sulfonic acid can revert to naphthalene, which can then be sulfonated again. Over time, the reaction mixture equilibrates to favor the more stable naphthalene-2-sulfonic acid. stackexchange.comthecatalyst.org The 2-isomer is thermodynamically favored because it minimizes the steric repulsion between the sulfonic acid group and the peri-hydrogen at C8 that exists in the 1-isomer. stackexchange.com
While Friedel-Crafts acylation is generally considered irreversible, the principles of kinetic and thermodynamic stability still apply to the potential products. The initial acylation of naphthalene overwhelmingly favors the kinetically preferred α-position. Under conditions where the acyl group can migrate (e.g., in the presence of a strong Lewis acid at higher temperatures), it is possible to see a shift towards a more thermodynamically stable isomer, although this is less common than in sulfonation. The preference for acylation at the 6-position of 2-methylnaphthalene in many reported syntheses suggests that this isomer offers a favorable combination of kinetic accessibility and thermodynamic stability, being a β-position that is para to the activating methyl group and avoiding major steric clashes. researchgate.net
Table 3: Kinetic vs. Thermodynamic Products in Naphthalene Substitution
| Reaction | Condition | Product Type | Major Product | Rationale |
| Sulfonation | Low Temperature (80°C) | Kinetic | 1-Naphthalenesulfonic acid | Lower activation energy for intermediate. stackexchange.comthecatalyst.org |
| Sulfonation | High Temperature (160°C) | Thermodynamic | 2-Naphthalenesulfonic acid | Greater product stability (less steric hindrance). stackexchange.comthecatalyst.org |
| Acylation | Typical Conditions | Kinetic | 1-Acylnaphthalene | Lower activation energy for intermediate. pearson.comonlineorganicchemistrytutor.com |
Synthetic Utility and Chemical Transformations of 3 Methylnaphthalene 1 Carbonyl Chloride
Formation of Carboxylic Acid Derivatives via Nucleophilic Acyl Substitution
The most common application of 3-methylnaphthalene-1-carbonyl chloride is in the synthesis of other carboxylic acid derivatives through nucleophilic acyl substitution. The highly reactive acyl chloride readily reacts with various nucleophiles, leading to the formation of esters, amides, and anhydrides.
Esterification Reactions with Alcohols
The reaction of this compound with alcohols provides a direct route to the corresponding esters. This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct and drive the reaction to completion. pressbooks.pub The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. pressbooks.pub
The choice of alcohol can vary widely, from simple primary and secondary alcohols to more complex polyols and phenols. The reaction conditions are generally mild, often proceeding at room temperature.
Table 1: Examples of Esterification Reactions
| Alcohol | Product |
|---|---|
| Methanol | Methyl 3-methylnaphthalene-1-carboxylate |
| Ethanol | Ethyl 3-methylnaphthalene-1-carboxylate |
| Isopropanol | Isopropyl 3-methylnaphthalene-1-carboxylate |
Amide Formation with Ammonia (B1221849) and Primary/Secondary Amines
This compound reacts readily with ammonia, primary amines, and secondary amines to form the corresponding amides. These reactions are typically rapid and exothermic. To ensure the reaction proceeds to completion, at least two equivalents of the amine are often used; one equivalent acts as the nucleophile, while the second equivalent neutralizes the liberated hydrogen chloride. pressbooks.pubyoutube.com Alternatively, an auxiliary base like pyridine or sodium hydroxide (B78521) can be employed. nih.gov
The reactivity of the amine plays a role in the reaction conditions. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. For less reactive amines, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be necessary.
Table 2: Examples of Amide Formation Reactions
| Amine | Product |
|---|---|
| Ammonia | 3-Methylnaphthalene-1-carboxamide |
| Methylamine | N-Methyl-3-methylnaphthalene-1-carboxamide |
| Aniline | N-Phenyl-3-methylnaphthalene-1-carboxamide |
Anhydride Synthesis from Carboxylate Anions
The reaction of this compound with a carboxylate anion results in the formation of a mixed or symmetrical carboxylic anhydride. pressbooks.pub This reaction involves the nucleophilic attack of the carboxylate oxygen on the carbonyl carbon of the acyl chloride. nih.gov Symmetrical anhydrides can be formed by reacting this compound with the sodium salt of 3-methylnaphthalene-1-carboxylic acid. Mixed anhydrides are produced when the carboxylate salt of a different carboxylic acid is used. google.com These mixed anhydrides can be useful as activated acylating agents in their own right. google.com
Carbon-Carbon Bond Forming Reactions
Beyond its use in forming carboxylic acid derivatives, this compound is a valuable reagent for constructing new carbon-carbon bonds, a fundamental process in organic synthesis.
Friedel-Crafts Acylation for Ketone Synthesis with Methylnaphthalene Substrates
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.com In this reaction, this compound acts as the acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.com The reaction introduces the 3-methylnaphthaloyl group onto another aromatic substrate. When the substrate is a methylnaphthalene, this reaction can lead to the synthesis of various dimethylnaphthyl ketones.
The regioselectivity of the acylation on the methylnaphthalene substrate is influenced by the position of the methyl group and the reaction conditions. nih.gov The reaction typically proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. youtube.com A recent study investigated the AlCl₃-catalyzed Friedel-Crafts acetylation of 2-methylnaphthalene (B46627), providing insights into the mechanism and the catalytically active species. nih.gov
Table 3: Potential Products of Friedel-Crafts Acylation with Methylnaphthalene
| Reactant 1 | Reactant 2 | Catalyst | Potential Product |
|---|---|---|---|
| This compound | 1-Methylnaphthalene (B46632) | AlCl₃ | (3-Methylnaphthalen-1-yl)(methylnaphthalen-yl)methanone |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Gilman Reagents)
This compound reacts with various organometallic reagents to form ketones and alcohols. The outcome of the reaction depends on the nature and stoichiometry of the organometallic reagent used. libretexts.org
Grignard and Organolithium Reagents: These highly reactive organometallic reagents typically add to the carbonyl group of the acyl chloride twice. libretexts.org The initial reaction forms a ketone intermediate. youtube.com However, because ketones are also reactive towards Grignard and organolithium reagents, a second equivalent of the organometallic reagent adds to the ketone, ultimately yielding a tertiary alcohol after an aqueous workup. libretexts.orgyoutube.com
Gilman Reagents (Organocuprates): In contrast to Grignard and organolithium reagents, Gilman reagents (lithium dialkylcuprates) are less reactive. youtube.comchemistrysteps.com This lower reactivity allows for the selective synthesis of ketones from acyl chlorides. youtube.comchemistrysteps.com The Gilman reagent will react with the highly reactive acyl chloride to form a ketone, but it does not typically react further with the less reactive ketone product. youtube.comchemistrysteps.com This selectivity makes Gilman reagents particularly useful for synthesizing specific ketone structures.
Table 4: Reactions with Organometallic Reagents
| Organometallic Reagent | Stoichiometry | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Methylmagnesium bromide (Grignard) | Excess | 1-(3-Methylnaphthalen-1-yl)ethan-1-one | 2-(3-Methylnaphthalen-1-yl)propan-2-ol |
| Methyllithium (Organolithium) | Excess | 1-(3-Methylnaphthalen-1-yl)ethan-1-one | 2-(3-Methylnaphthalen-1-yl)propan-2-ol |
Reduction Reactions of the Carbonyl Moiety
The carbonyl group of this compound can be reduced to different oxidation states, yielding aldehydes, alcohols, or methylene (B1212753) groups, depending on the reducing agent and reaction conditions employed. researchgate.netlibretexts.org
The reduction of an acyl chloride to an aldehyde is a delicate transformation, as aldehydes are themselves readily reduced. Classic methods like the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) are designed for this purpose.
Alternatively, modern methods using silane-based reducing agents offer a pathway for partial reduction. For instance, the use of triethylsilane (HSiEt₃) in the presence of a catalytic amount of a strong Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃, can achieve the reduction of aromatic acyl chlorides to the corresponding silyl-protected benzylic alcohols. organic-chemistry.org Subsequent deprotection yields the primary alcohol, (3-methylnaphthalen-1-yl)methanol. This approach avoids the often harsh conditions of metal hydride reagents. organic-chemistry.orgscribd.com Enzymatic reductions also present a highly selective and environmentally benign alternative for converting aldehydes to alcohols. nih.gov
Complete reduction of the carbonyl function to a methylene (CH₂) group is typically achieved by first converting the acyl chloride to the corresponding ketone (e.g., via Friedel-Crafts acylation) and then employing classic deoxygenation methods like the Wolff-Kishner or Clemmensen reductions. nih.gov
More direct, one-pot methods have been developed for the exhaustive reduction of carboxylic acid derivatives, including acyl chlorides, to the methyl (CH₃) group. chemrxiv.org A notable example involves the use of triethylsilane with a catalytic amount of B(C₆F₅)₃, which can efficiently reduce aliphatic acyl chlorides to the corresponding methyl group. organic-chemistry.org While the reduction of aromatic systems can be more complex, metal-free catalytic systems using boronic acids and ammonia borane (B79455) have also been reported for this transformation. researchgate.net
Table 3: Summary of Reduction Products
| Reagent(s) | Product Functional Group | Product Name |
|---|---|---|
| H₂, Pd/BaSO₄ (poisoned) | Aldehyde | 3-Methylnaphthalene-1-carbaldehyde |
| 1. HSiEt₃, B(C₆F₅)₃ 2. H₂O | Primary Alcohol | (3-Methylnaphthalen-1-yl)methanol |
| 1. AlCl₃, Benzene (B151609) 2. H₂NNH₂, KOH | Methylene | 1-Benzyl-3-methylnaphthalene |
Advanced Synthetic Applications in Complex Naphthalene-Based Molecule Construction
The reactivity of this compound makes it a valuable building block for synthesizing complex molecules containing the naphthalene (B1677914) core, which is a prevalent motif in pharmaceuticals and materials science. nih.govrsc.org The transformations discussed—cross-coupling, nucleophilic substitution, and reduction—allow for the strategic incorporation and modification of the 3-methylnaphthalene-1-carbonyl unit into larger, more functionalized systems. doi.org For example, Suzuki coupling can be used to link the naphthalene core to other aromatic or heteroaromatic systems, creating conjugated materials with specific electronic or optical properties.
Acyl chlorides are key monomers in step-growth polymerization. This compound, in principle, can be used in conjunction with a comonomer containing two nucleophilic groups (like a diamine or diol) to create polymers. However, as a monofunctional acyl chloride, it would act as a chain-terminating or end-capping agent.
For polymer formation, a related difunctional monomer, such as a 3-methylnaphthalene dicarbonyl chloride, would be required. This difunctional analogue would react with diamines to form aromatic polyamides (aramids) or with diamines to form poly(amic acid)s, which are then thermally or chemically cyclized to produce polyimides. ntu.edu.twntu.edu.tw These classes of polymers are known for their exceptional thermal stability and mechanical strength, making them high-performance engineering thermoplastics. researchgate.net The incorporation of the bulky and rigid naphthalene structure into the polymer backbone would be expected to enhance properties like the glass transition temperature (Tg) and thermal stability. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (3-Methylnaphthalen-1-yl)(phenyl)methanone |
| Phenylboronic acid |
| Palladium tetrakis(triphenylphosphine) |
| Potassium carbonate |
| Phenylmagnesium bromide |
| Acetone |
| (3-Methylnaphthalen-1-yl)methanol |
| 3-Methylnaphthalene-1-carbaldehyde |
| 1-Benzyl-3-methylnaphthalene |
| 1,3-Dimethylnaphthalene |
| Triethylsilane |
| Tris(pentafluorophenyl)borane |
| Hydrazine |
| Potassium hydroxide |
| Aluminum chloride |
Derivatization for Specialized Reagents and Ligands
The reactivity of the acyl chloride group in this compound makes it a valuable starting material for the synthesis of a variety of specialized reagents and ligands. Through nucleophilic acyl substitution reactions, the 3-methylnaphthalen-1-oyl moiety can be incorporated into larger molecular frameworks, imparting specific steric and electronic properties. These derivatives have potential applications in catalysis, materials science, and biomedical imaging.
One of the most direct applications of this compound is in the preparation of custom amides and esters. By reacting it with primary or secondary amines, a wide range of N-substituted amides can be synthesized. chemguide.co.uklibretexts.org These amides can function as ligands for metal catalysts or as building blocks for more complex supramolecular structures. For instance, the reaction with a chiral amine would yield a chiral ligand, potentially useful in asymmetric catalysis.
The synthesis of such derivatives typically proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. chemguide.co.uk The hydrogen chloride generated is usually scavenged by an excess of the amine reactant or by the addition of a non-nucleophilic base. chemguide.co.ukmnstate.edu
Below are examples of potential derivatization reactions to form specialized reagents and ligands, based on the known reactivity of similar acyl chlorides.
Table 1: Synthesis of Amide and Ester Derivatives from this compound
| Reactant | Product | Reagents and Conditions | Potential Application |
| Aniline | N-phenyl-3-methyl-1-naphthamide | Triethylamine, Dichloromethane, Room Temperature | Ligand for metal complexes |
| (R)-1-Phenylethanamine | (R)-N-(1-Phenylethyl)-3-methyl-1-naphthamide | Pyridine, Tetrahydrofuran, 0 °C to Room Temperature | Chiral ligand for asymmetric catalysis |
| 4-Aminophenol | 4-((3-Methyl-1-naphthoyl)amino)phenol | Sodium Bicarbonate, Water/Dichloromethane, Room Temperature | Precursor for functional polymers or redox-active ligands |
| 2-Aminoethanol | 2-((3-Methyl-1-naphthoyl)amino)ethyl 3-methyl-1-naphthoate | Excess 2-aminoethanol, heat | Bidentate ligand |
Furthermore, this compound can serve as a precursor for the synthesis of more sophisticated ligand architectures, such as phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, which are pivotal in modern homogeneous catalysis. nih.govscripps.edu While direct synthesis from the acyl chloride is not always the most common route, it can be used to introduce the 3-methylnaphthalen-1-oyl group into a molecule that is later converted into the desired ligand. For example, reaction with an amino-functionalized phosphine could yield a P,N-ligand precursor.
The naphthalene moiety is also a well-known fluorophore. nih.gov Consequently, this compound can be employed to create fluorescent probes for detecting specific analytes or for cellular imaging. rsc.orgnih.gov This is typically achieved by reacting the acyl chloride with an amine- or hydroxyl-containing molecule that has a specific recognition element for the target of interest. The resulting amide or ester linkage connects the fluorescent signaling unit (the methylnaphthalene group) to the recognition unit. The binding of the analyte to the recognition unit can then induce a change in the fluorescence properties of the naphthalene core, such as an increase or decrease in intensity or a shift in the emission wavelength. nih.gov
Table 2: Potential Synthesis of Fluorescent Probes and Ligand Precursors
| Reactant | Product | Reagents and Conditions | Potential Application |
| 2-(Diphenylphosphino)aniline | N-(2-(Diphenylphosphino)phenyl)-3-methyl-1-naphthamide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., THF) | P,N-bidentate ligand precursor for catalysis |
| N,N'-Dimesitylethanediamine | 1,2-Bis(mesitylamino)ethyl 3-methyl-1-naphthoate derivative | Base, Solvent | Precursor for N-heterocyclic carbene (NHC) ligands nih.gov |
| Dansyl cadaverine | N-(5-((3-Methyl-1-naphthoyl)amino)pentyl)-5-(dimethylamino)naphthalene-1-sulfonamide | Base, Solvent | FRET-based fluorescent probe |
| Rhodamine B ethylenediamine | Rhodamine B derivative | Base, Solvent | Fluorescent probe for metal ions or biological molecules mdpi.com |
The derivatization of this compound thus opens a pathway to a diverse range of functional molecules. The specific properties of the resulting reagents and ligands can be fine-tuned by the choice of the nucleophile, allowing for the rational design of molecules for targeted applications in catalysis, sensing, and materials science.
Computational and Theoretical Studies on Naphthalene Acyl Chlorides
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of reaction pathways at the molecular level. These calculations can map out the energetic landscape of a reaction, identifying the most likely routes from reactants to products.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the reactivity of organic molecules, including acyl chlorides. researchgate.netjocpr.com DFT calculations can provide accurate descriptions of the electronic structure of molecules, which is fundamental to understanding their chemical behavior. In the context of acyl chloride reactions, such as hydrolysis or acylation, DFT is employed to model the potential energy surface of the reaction. This allows for the identification of stationary points, including reactants, products, intermediates, and transition states. researchgate.net
For a molecule like 3-Methylnaphthalene-1-carbonyl chloride, DFT calculations would typically begin with geometry optimization to find the lowest energy structure of the molecule. From there, the interaction with a nucleophile can be modeled to explore the reaction pathway. DFT studies on similar molecules, like benzoyl chlorides, have shown that the reaction mechanism can be concerted (a one-step process) or stepwise, depending on the substituents and the solvent environment. researchgate.net Theoretical studies can also be used to thermodynamically assess reaction possibilities. For instance, DFT calculations can determine changes in free energy (ΔrG), energy (ΔrE), and enthalpy (ΔrH) to predict whether a reaction is favored. jocpr.com
A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. Computational methods, particularly DFT, are adept at locating and characterizing these transition states. researchgate.netrsc.org
For the reactions of this compound, computational analysis would involve searching for the transition state structure for a given reaction, such as its reaction with a nucleophile. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy of this transition state allows for the determination of the reaction's energy barrier. For example, in halogen transfer reactions involving acyl radicals, energy barriers have been calculated to range from 25.3 to 89.2 kJ mol⁻¹, depending on the specific reactants. rsc.org
Below is an illustrative data table showing typical energy barriers that might be calculated for the reaction of an acyl chloride with a nucleophile, demonstrating how substituents can influence reactivity.
| Reactant (Acyl Chloride) | Nucleophile | Calculated Activation Energy (kJ/mol) |
| Benzoyl chloride | Water | 65.7 |
| 4-Nitrobenzoyl chloride | Water | 60.2 |
| 4-Methoxybenzoyl chloride | Water | 72.1 |
| This compound | Water | Estimated 68-75 |
| Note: The value for this compound is an educated estimate for illustrative purposes, as specific literature data is unavailable. |
Mechanistic Insights from Computational Modeling
Computational modeling provides a dynamic picture of a chemical reaction, offering deep mechanistic insights that complement experimental observations.
In many chemical reactions, short-lived intermediates are formed that are difficult to detect experimentally. Computational modeling is an excellent tool for identifying and characterizing these transient species. In Friedel-Crafts acylation, for instance, a key intermediate is the acylium ion. numberanalytics.comallen.in The formation and stability of this ion are crucial for the reaction to proceed. numberanalytics.com
For this compound undergoing a Friedel-Crafts reaction, computational studies would model the interaction with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to elucidate the structure of the resulting acylium ion. numberanalytics.com The stability of this intermediate can be assessed by calculating its energy relative to the reactants. The delocalization of the positive charge across the naphthalene (B1677914) ring system would be a key factor in its stability. The general mechanism for acyl chloride reactions is often a nucleophilic addition-elimination process, which proceeds through a tetrahedral intermediate. youtube.comchemistrystudent.com The stability of this tetrahedral intermediate is another critical factor that can be investigated computationally.
An illustrative table of the calculated relative stability of reaction intermediates is presented below.
| Intermediate | Relative Energy (kcal/mol) |
| Tetrahedral Intermediate (Acyl Chloride + Water) | -5.2 |
| Acylium Ion (from Acyl Chloride + AlCl₃) | +15.8 |
| Sigma Complex (Acylium Ion + Benzene) | -10.4 |
| Note: These are representative values from general computational studies of acylation reactions and are not specific to this compound. |
The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and rate. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium (continuum models) or explicitly by including individual solvent molecules in the calculation. researchgate.netrsc.orgresearchgate.net
Studies on the solvolysis of acyl chlorides have shown that the reaction mechanism can shift from a stepwise Sₙ1-like mechanism in ionizing solvents to a more concerted Sₙ2-like mechanism in less ionizing, more nucleophilic solvents. mdpi.com For this compound, computational modeling in different solvents would reveal how the polarity and nucleophilicity of the solvent affect the stability of intermediates and transition states. For instance, a polar protic solvent would be expected to stabilize a charged intermediate, thereby favoring a stepwise mechanism. Research has shown that for some reactions, the choice of solvent is crucial, with different solvents leading to different products. nih.gov In some cases, the yield of a reaction is not directly proportional to the polarity of the solvent, indicating complex solvent-solute interactions. researchgate.net
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is intrinsically linked to its reactivity. The distribution of electrons, the energies of molecular orbitals, and the partial charges on atoms all provide clues as to how a molecule will behave in a chemical reaction. chemistrystudent.comacs.org
The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. chemistrystudent.comyoutube.com This makes it a prime target for attack by nucleophiles. chemistrystudent.com Computational chemistry provides tools to quantify this reactivity. For example, the calculation of electrostatic potential maps can visually represent the electron-rich and electron-poor regions of a molecule.
Furthermore, Frontier Molecular Orbital (FMO) theory is often used to predict reactivity. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For an electrophilic molecule like an acyl chloride, the LUMO is typically localized on the carbonyl carbon, and its energy is a measure of its susceptibility to nucleophilic attack. A lower LUMO energy generally indicates higher reactivity towards nucleophiles. DFT calculations can provide detailed information about the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability. jocpr.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electrophilicity of the Carbonyl Carbon
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the LUMO is indicative of a molecule's ability to accept electrons, thus reflecting its electrophilicity. A lower LUMO energy corresponds to a better electron acceptor and a more reactive electrophile. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive.
The carbonyl carbon in acyl chlorides is inherently electrophilic due to the polarization of the C=O bond and the presence of the electron-withdrawing chlorine atom. nih.gov The positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack. Computational studies, such as Density Functional Theory (DFT) calculations, can quantify the electrophilicity of the carbonyl carbon through various parameters, including the analysis of molecular orbitals and electrostatic potential surfaces.
To illustrate the typical values that might be expected from a computational study of naphthalene acyl chlorides, the following data table presents hypothetical HOMO-LUMO energies and the resulting energy gap. These values are based on general trends observed for aromatic acyl chlorides.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-Naphthoyl chloride | -7.85 | -1.95 | 5.90 |
| This compound | -7.70 | -1.90 | 5.80 |
This table is illustrative and presents expected trends rather than experimentally verified data.
The methyl group is an electron-donating group, which would be expected to slightly raise the energy of both the HOMO and LUMO. This would lead to a marginally smaller HOMO-LUMO gap for this compound compared to its unsubstituted counterpart, suggesting a slightly higher reactivity.
The electrophilicity of the carbonyl carbon is a critical factor in its reactivity. While electron-withdrawing substituents are traditionally thought to increase electrophilicity, some studies suggest they can decrease it by destabilizing the ground state of the carbonyl compound. nih.gov Conversely, an electron-donating group like the methyl group in this compound would be expected to slightly decrease the partial positive charge on the carbonyl carbon, thereby marginally reducing its intrinsic electrophilicity compared to the unsubstituted 1-naphthoyl chloride.
Substituent Effects (e.g., Methyl Group Influence) on Reactivity and Regioselectivity
The position of substituents on the naphthalene ring plays a crucial role in determining the regioselectivity of its reactions. In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, the incoming electrophile will preferentially attack the position that leads to the most stable intermediate carbocation (Wheland intermediate).
The methyl group at the 3-position of the naphthalene ring is an activating group and directs incoming electrophiles primarily to ortho and para positions relative to itself. However, in the context of the naphthalene ring system, the directing effects are more complex. The stability of the resonance structures of the Wheland intermediate determines the preferred site of substitution.
For an electrophilic attack on the naphthalene ring of this compound, several positions could be targeted. The reactivity of the two rings of naphthalene is not identical, with the α-positions (1, 4, 5, 8) generally being more reactive than the β-positions (2, 3, 6, 7) due to the formation of a more stable carbocation intermediate where the aromaticity of one ring is preserved.
The presence of the methyl group at the 3-position will influence the electron density distribution in the naphthalene ring system. In Friedel-Crafts acylation, a common reaction for acyl chlorides, the regioselectivity is influenced by both electronic and steric factors. The bulky acyl group may be sterically hindered from attacking positions adjacent to existing substituents.
Considering the directing effect of the methyl group and the inherent reactivity of the naphthalene core, the following table outlines the likely preferred positions for electrophilic substitution on 3-methylnaphthalene.
| Reactant | Major Product(s) of Electrophilic Substitution |
| 3-Methylnaphthalene | Predominantly substitution at C4 and to a lesser extent at C2 and C6. |
This table provides a qualitative prediction based on established principles of electrophilic aromatic substitution.
In the case of intramolecular reactions or reactions where the carbonyl group of this compound itself acts as a tethered electrophile, the regioselectivity would be governed by the geometric constraints of forming a new ring.
Kinetic studies on the nucleophilic substitution of naphthalene carbonyl chlorides have shown that electron-donating substituents, such as a methyl group, can influence the reaction mechanism. researchgate.net For instance, in solvolysis reactions, a para-methyl group was found to result in lower reaction rates compared to unsubstituted or electron-withdrawing group substituted substrates, suggesting a complex interplay of electronic effects on the transition state. researchgate.net
Analytical Techniques for Mechanistic Elucidation and Structural Characterization in Naphthalene Acyl Chloride Chemistry
Spectroscopic Methods for Structural Assignment and Reaction Monitoring
Spectroscopy is a cornerstone for the structural characterization of newly synthesized compounds and for real-time monitoring of chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information about the atomic connectivity, functional groups, and mass of 3-Methylnaphthalene-1-carbonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For this compound, the proton NMR spectrum would exhibit distinct signals for the aromatic protons and the methyl group protons. The aromatic protons would appear as a complex series of multiplets in the downfield region (typically δ 7.5-8.5 ppm), characteristic of a substituted naphthalene (B1677914) ring. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5-2.7 ppm).
¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum of this compound would show a characteristic signal for the carbonyl carbon in the highly deshielded region of δ 165-170 ppm. oregonstate.edu The carbon atom of the methyl group would resonate at a much higher field, typically around δ 20-25 ppm. The ten carbons of the naphthalene ring system would produce a series of signals in the aromatic region (δ 125-140 ppm). oregonstate.edu Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl Carbon | ¹³C NMR | 165 - 170 | Highly deshielded due to the electronegativity of oxygen and chlorine. Signal is typically weak. |
| Aromatic Carbons | ¹³C NMR | 125 - 140 | Multiple distinct signals corresponding to the different carbon environments in the naphthalene ring. |
| Methyl Carbon | ¹³C NMR | 20 - 25 | Shielded, upfield signal. |
| Aromatic Protons | ¹H NMR | 7.5 - 8.5 | Complex multiplet patterns due to spin-spin coupling between adjacent protons on the naphthalene ring. |
| Methyl Protons | ¹H NMR | 2.5 - 2.7 | A singlet, as there are no adjacent protons to couple with. |
Infrared (IR) Spectroscopy for Carbonyl and C-Cl Bond Characterization
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations. libretexts.org
For an aromatic acyl chloride like this compound, the most prominent feature in the IR spectrum is the very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. spectroscopyonline.com Due to the electron-withdrawing effects of both the aromatic ring and the chlorine atom, this band appears at a high frequency, typically in the range of 1770-1800 cm⁻¹. pg.edu.pl Conjugation with the naphthalene ring can slightly lower this frequency compared to aliphatic acyl chlorides. libretexts.orgpg.edu.pl
Another key diagnostic band is the C-Cl stretching vibration, which is expected to appear in the region of 650-800 cm⁻¹. Other characteristic absorptions would include C-H stretching from the aromatic ring and methyl group (~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹, respectively) and C=C stretching vibrations from the aromatic ring (1450-1600 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for this compound
| Bond | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O | Stretch | 1770 - 1800 | Strong, Sharp |
| C-Cl | Stretch | 650 - 800 | Medium to Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Weak |
Mass Spectrometry (MS) for Product Identification and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern. libretexts.org
For this compound (C₁₂H₉ClO), the molecular ion peak [M]⁺ would be observed at m/z 204 (for the ³⁵Cl isotope) and m/z 206 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio, which is characteristic for a compound containing one chlorine atom.
The fragmentation of the molecular ion is highly predictable. A primary fragmentation pathway for acyl chlorides is α-cleavage, which involves the loss of the chlorine radical or the entire carbonyl chloride group. miamioh.edu
Loss of Cl: A significant peak would be expected at m/z 169, corresponding to the [M-Cl]⁺ ion (the 3-methyl-1-naphthoyl cation).
Loss of CO: The m/z 169 fragment could further lose a molecule of carbon monoxide to give a peak at m/z 141, corresponding to the 3-methyl-1-naphthyl cation.
Loss of the methyl group: A peak corresponding to [M-CH₃]⁺ might also be observed.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 204/206 | Molecular Ion | [C₁₂H₉ClO]⁺ | Shows characteristic 3:1 isotopic pattern for chlorine. |
| 169 | 3-Methyl-1-naphthoyl cation | [C₁₂H₉O]⁺ | Result of α-cleavage, loss of Cl radical. Often a base peak. |
| 141 | 3-Methyl-1-naphthyl cation | [C₁₁H₉]⁺ | Result of decarbonylation (loss of CO) from the m/z 169 fragment. |
| 142 | 1-Methylnaphthalene (B46632) radical cation | [C₁₁H₁₀]⁺ | This fragment could arise from rearrangement and loss of CO and Cl. The mass spectrum for 1-methylnaphthalene itself shows a strong molecular ion peak at m/z 142. nist.gov |
Chromatographic Techniques for Reaction Mixture Analysis and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the progress of a reaction, determining product purity, and isolating the target compound from byproducts and unreacted starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com It is ideally suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov
In a typical application, a sample of the reaction mixture is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. scispace.com The MS provides a mass spectrum for each component, allowing for positive identification by comparing the fragmentation pattern to known standards or library data. researchgate.net This technique is invaluable for monitoring the disappearance of starting materials and the appearance of products and byproducts in real-time, thus helping to optimize reaction conditions.
High-Performance Liquid Chromatography (HPLC) for Reaction Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that are non-volatile or thermally unstable. epa.gov It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
HPLC is frequently used to assess the purity of a final product. A sample of this compound can be analyzed to produce a chromatogram where the area of the product peak relative to the total area of all peaks gives a quantitative measure of its purity. nih.gov This is crucial for quality control in chemical synthesis.
While this compound itself is achiral, HPLC is a critical tool for analyzing and separating enantiomers when chirality is a factor in related synthetic pathways. By using a chiral stationary phase (CSP), enantiomers of a chiral compound can be separated into distinct peaks. The relative area of these peaks allows for the precise determination of the enantiomeric excess (ee), a critical parameter in asymmetric synthesis.
Future Research Directions and Unexplored Reactivity
Development of More Sustainable and Green Synthetic Routes for Naphthalene (B1677914) Acyl Chlorides
The chemical industry is increasingly focused on developing environmentally benign synthetic methods to reduce pollution and health risks associated with traditional processes. chemistryjournals.net Conventional methods for producing acyl chlorides, including naphthalene derivatives, often rely on hazardous reagents like thionyl chloride and are conducted in volatile organic solvents. chemicalbook.comorgsyn.org The principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of safer solvents, are guiding the development of more sustainable alternatives. chemistryjournals.netuniroma1.it
Key areas of research for the greener synthesis of naphthalene acyl chlorides include:
Alternative Acylating Agents: Exploring less hazardous and more efficient acylating agents to replace traditional ones. nih.gov Aldehydes are being investigated as "magnificent acylation surrogates" due to their lower toxicity and wide applicability. rsc.org Carboxylic acid anhydrides, activated by reagents like methanesulfonic anhydride, offer a metal- and halogen-free pathway to aryl ketones, minimizing waste. organic-chemistry.orgresearchgate.net
Catalyst-Free and Solvent-Free Conditions: Developing processes that eliminate the need for catalysts and harmful organic solvents is a primary goal. orientjchem.orgrsc.org For instance, zinc oxide has been shown to effectively catalyze Friedel-Crafts acylation in the absence of a solvent. researchgate.net Research into catalyst-free N-acylation procedures also shows promise for creating more eco-friendly methods. orientjchem.org
The successful implementation of these green strategies has been demonstrated in the synthesis of various organic compounds, including pharmaceuticals like ibuprofen (B1674241) and artemisinin, showcasing the potential for more sustainable production of naphthalene acyl chlorides. chemistryjournals.netnih.gov
Asymmetric Synthesis Involving 3-Methylnaphthalene-1-carbonyl Chloride as a Chiral Precursor
The unique structural and electronic properties of naphthalene derivatives make them valuable building blocks in the synthesis of chiral molecules, which are crucial in pharmaceuticals and materials science. nih.govrsc.orgresearchgate.net this compound can serve as a precursor for creating molecules with specific three-dimensional arrangements, a field known as asymmetric synthesis.
Future research in this area will likely focus on:
Development of Chiral Auxiliaries and Catalysts: Creating new chiral molecules that can direct the stereochemical outcome of reactions involving this compound. This includes the design of chiral stationary phases for separating enantiomers, which are non-superimposable mirror-image molecules. nih.gov
Controlling Axial Chirality: Naphthalene-based structures can exhibit axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. rsc.org Research is ongoing to develop methods for controlling this chirality, which can be induced by incorporating the naphthalene chromophore into a rigid framework. rsc.org
Synthesis of Biologically Active Molecules: The naphthalene scaffold is present in numerous biologically active compounds. rsc.orgnih.gov Asymmetric synthesis using this compound could lead to the development of novel drugs and other bioactive molecules with enhanced efficacy and specificity.
The ability to selectively synthesize one enantiomer over another is critical, as different enantiomers of a drug can have vastly different biological effects. The development of robust asymmetric methods using naphthalene-based precursors like this compound is therefore a significant area of future research.
Exploration of Novel Catalytic Transformations
The reactivity of acyl chlorides like this compound can be significantly enhanced and diversified through the use of novel catalytic systems. Researchers are actively exploring metal-catalyzed reactions and photoredox catalysis to unlock new synthetic possibilities.
Metal-catalyzed Acylations:
Traditional Friedel-Crafts acylation, a cornerstone of organic synthesis for creating C-C bonds, often requires stoichiometric amounts of Lewis acid catalysts like aluminum chloride, leading to significant waste. ijcps.orgnumberanalytics.comnih.gov Modern research focuses on developing more efficient and recyclable catalytic systems.
First-Row Transition Metals: There is growing interest in using abundant and less toxic first-row transition metals like iron, cobalt, and nickel as catalysts. researchgate.net For example, iron(III) chloride and potassium iodide have been used to catalyze the chalcogenylation of naphthalene derivatives. researchgate.net
Sustainable Catalysts: Solid acid catalysts, such as zeolites, offer an environmentally friendly alternative to homogeneous catalysts as they can be easily separated and reused. ijcps.org
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for generating highly reactive acyl radicals from acyl chlorides under mild conditions. rsc.orgnih.gov This method opens up new avenues for C-C bond formation and the synthesis of complex molecules.
Acyl Radical Generation: Aroyl chlorides can be converted into acyl radicals, which can then participate in a variety of transformations, including the synthesis of heterocyclic compounds and α-alkoxyketones. rsc.orgacs.org
Dual Catalysis: The combination of photoredox catalysis with other catalytic modes, such as nickel catalysis, has enabled novel cross-coupling reactions. acs.orgacs.org This synergistic approach has been successfully used to couple acyl chlorides with alkyltrifluoroborates to produce ketones. acs.org
Energy Transfer Processes: Light-mediated dearomatization strategies using a binaphthyl cocatalyst with an iridium photocatalyst have shown high yields and selectivity in transforming aromatic compounds into three-dimensional structures. acs.orgacs.org
The exploration of these novel catalytic transformations is expected to significantly expand the synthetic utility of this compound, enabling the construction of increasingly complex and valuable molecules.
Advanced Computational Studies for Predictive Synthesis and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. bohrium.commdpi.comacs.orgmdpi.com For reactions involving this compound, computational studies can provide deep insights into reaction mechanisms, predict product selectivity, and guide the design of new synthetic strategies.
Key applications of computational studies in this context include:
Understanding Reaction Mechanisms: DFT calculations can elucidate the step-by-step pathway of a reaction, identifying key intermediates and transition states. This knowledge is crucial for optimizing reaction conditions and improving yields.
Predicting Reactivity and Selectivity: By calculating the energies of different possible reaction pathways, computational models can predict which products are most likely to form. This predictive power can save significant time and resources in the laboratory. For example, DFT has been used to understand the structure-activity relationships of naphthalene derivatives in anticancer studies. bohrium.com
Designing Novel Catalysts and Reagents: Computational screening can be used to identify promising new catalysts and reagents for specific transformations. This approach accelerates the discovery of new and more efficient synthetic methods.
Generalizing to Novel Chemistry: While current reaction prediction models perform well on known reactions, a major challenge is to generalize to new and undiscovered chemical transformations. arxiv.org Advanced computational models are being developed to address this challenge and aid in the discovery of novel reactions. arxiv.org
The integration of advanced computational studies into the research workflow for this compound will undoubtedly lead to more efficient, predictable, and innovative synthetic methodologies.
Integration with Flow Chemistry and High-Throughput Experimentation for Optimized Reaction Conditions
The optimization of chemical reactions is being revolutionized by the adoption of flow chemistry and high-throughput experimentation (HTE). These technologies offer significant advantages over traditional batch processing, including improved efficiency, safety, and scalability. chemistryjournals.netresearchgate.net
Flow Chemistry:
In flow chemistry, reactants are continuously passed through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This leads to better heat and mass transfer, often resulting in higher yields and purities. chemistryjournals.netresearchgate.net
Synthesis of Naphthalene Derivatives: Continuous-flow synthesis has been successfully applied to the production of long-chain alkylated naphthalenes, demonstrating the potential of this technology for the synthesis of derivatives of this compound. researchgate.net
Green Chemistry: Flow chemistry aligns well with the principles of green chemistry by minimizing waste and energy consumption. uniroma1.it
High-Throughput Experimentation (HTE):
HTE allows for the rapid screening of a large number of reaction conditions in parallel, using small amounts of reagents. youtube.com This dramatically accelerates the process of reaction optimization and discovery.
Reaction Optimization: HTE platforms can be used to systematically vary parameters like catalysts, solvents, and temperatures to quickly identify the optimal conditions for a given reaction. youtube.comyoutube.com
Discovery of Novel Reactions: By enabling the testing of many different combinations of reactants and catalysts, HTE can facilitate the discovery of entirely new chemical transformations. youtube.com
Library Synthesis: HTE is also a powerful tool for creating large libraries of related compounds for applications such as drug discovery. youtube.comnih.govacs.orgnih.gov
The integration of flow chemistry and HTE into the study of this compound will enable researchers to more rapidly and efficiently discover new reactions, optimize existing processes, and synthesize novel compounds with desired properties.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying 3-Methylnaphthalene-1-carbonyl chloride in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation using naphthalene derivatives and acyl chlorides. For purification, fractional distillation under reduced pressure (to avoid decomposition) and recrystallization in non-polar solvents like carbon tetrachloride are recommended. Catalytic use of ferric chloride (FeCl₃) and pyridine as a proton scavenger can improve yields . Purity should be verified via NMR and HPLC, with attention to residual solvents or unreacted precursors.
Q. How should researchers design in vitro toxicity studies for this compound to assess respiratory effects?
- Exposure Routes : Prioritize inhalation models using nebulized compounds in lung epithelial cell lines (e.g., A549 or BEAS-2B).
- Endpoints : Measure oxidative stress markers (e.g., ROS, glutathione depletion), cytokine release (IL-6, TNF-α), and histopathological changes.
- Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., naphthalene derivatives with known toxicity).
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound across different experimental models?
- Methodological Answer : Apply risk of bias (RoB) assessments (Tables C-6, C-7, ):
- Confounding Factors : Evaluate dose randomization, allocation concealment, and outcome reporting completeness.
- Data Weighting : Use confidence tiers (High/Moderate/Low) based on study rigor . For example, prioritize studies with dose-response consistency across species over single-dose or poorly controlled experiments.
Q. What advanced techniques are recommended for tracking environmental partitioning of this compound in aquatic systems?
- Methodological Answer :
- Sampling : Use solid-phase microextraction (SPME) for water and sediment analysis, coupled with GC-MS.
- Degradation Studies : Monitor hydrolysis kinetics under varying pH and UV exposure. Reference environmental fate frameworks from toxicological profiles (e.g., transformation pathways in ).
- Bioaccumulation : Employ LC-MS/MS to quantify metabolites in model organisms (e.g., Daphnia magna).
Q. How can structure-activity relationships (SAR) guide the modification of this compound to reduce toxicity?
- Methodological Answer :
- Substituent Analysis : Compare methyl and carbonyl group positions with analogs (e.g., 1-Naphthoyl chloride ). Use computational tools (e.g., DFT calculations) to predict electrophilicity and metabolite reactivity.
- In Silico Screening : Apply ToxCast assays or molecular docking to identify toxicophores. Reference mutagenicity studies on N-methylcarbamates for SAR templates .
Q. What biomonitoring strategies are effective for detecting occupational exposure to this compound?
- Methodological Answer :
- Biomarkers : Analyze urinary metabolites (e.g., hydroxylated naphthalenes) via UPLC-HRMS.
- Study Design : Follow NAS/NRC guidelines for longitudinal sampling in occupational cohorts, adjusting for confounding variables like smoking .
- Confirmation : Cross-validate with air monitoring data using personal samplers in workspaces.
Q. How should risk of bias (RoB) be quantified in animal studies investigating hepatic effects of this compound?
- Methodological Answer : Use standardized RoB questionnaires (Table C-7, ):
- Key Criteria : Assess dose randomization, blinding in histopathology evaluations, and completeness of hepatic enzyme data (ALT, AST, CYP450 isoforms).
- Scoring : Classify studies as High/Moderate/Low confidence based on adherence to NIH Animal Research Guidelines.
Q. What metabolic pathways dominate in the breakdown of this compound in mammalian systems?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites.
- Techniques : LC-QTOF-MS for metabolite profiling; isotopic labeling to trace carbonyl group fate.
- Pathway Mapping : Cross-reference with naphthalene metabolism studies (e.g., epoxide intermediates ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
